molecular formula C7H10O4-2 B1236134 Heptanedioate

Heptanedioate

Cat. No. B1236134
M. Wt: 158.15 g/mol
InChI Key: WLJVNTCWHIRURA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimelate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of pimelic acid. It is a dicarboxylic acid dianion and a pimelate. It is a conjugate base of a pimelate(1-).

Scientific Research Applications

Extraction Applications

Heptanedioate, also known as pimelic acid, is utilized in reactive extraction processes. Marti, Zeidan, and Uslu (2016) investigated the extraction of heptanedioate from aqueous solutions using trioctylamine in decan-1-ol. They found that the extraction efficiency reached 98.27% under certain conditions, demonstrating heptanedioate's significant potential in extraction processes (Marti, Zeidan, & Uslu, 2016).

Viscosity and Density Studies

Heptanedioate's properties in solutions have been a subject of research. Bai and Yan (2003) measured viscosity and density data for heptanedioate in aqueous sucrose solutions. Their research provided insights into the effect of temperature and sucrose concentration on the B-coefficients of heptanedioate (Bai & Yan, 2003).

Solid-Liquid Equilibria

Wang, Li, and Chen (2012) studied the solid-liquid equilibrium data of binary mixtures involving heptanedioic acid. This research contributes to understanding the phase behavior of heptanedioate in various organic systems (Wang, Li, & Chen, 2012).

Chemical Synthesis

Kubyshkin, Mikhailiuk, and Komarov (2007) synthesized a non-chiral, rigid analogue of 2-aminoadipic acid from heptanedioate. This work highlights heptanedioate's role in the synthesis of complex organic compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Metabolism and Biochemistry

Borges and Sonnewald (2012) discussed heptanoate, a related compound to heptanedioate, in the context of metabolic disorders and anticonvulsant properties. This research provides insight into the biochemical applications of heptanoate and related compounds (Borges & Sonnewald, 2012).

Corrosion Inhibition

Verma and Quraishi (2014) investigated Schiff's bases of heptanedioate as green corrosion inhibitors for mild steel. This study demonstrates heptanedioate derivatives' potential in corrosion protection (Verma & Quraishi, 2014).

Antimicrobial and Antiviral Properties

Narmani et al. (2019) isolated heptanedioic acid derivatives from the plant pathogenic fungus Cytospora sp. and evaluated their cytotoxic, antimicrobial, antiviral, and nematicidal activities. This research highlights the potential medicinal applications of heptanedioate derivatives (Narmani et al., 2019).

properties

Product Name

Heptanedioate

Molecular Formula

C7H10O4-2

Molecular Weight

158.15 g/mol

IUPAC Name

heptanedioate

InChI

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-2

InChI Key

WLJVNTCWHIRURA-UHFFFAOYSA-L

Canonical SMILES

C(CCC(=O)[O-])CCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptanedioate
Reactant of Route 2
Heptanedioate
Reactant of Route 3
Heptanedioate
Reactant of Route 4
Heptanedioate
Reactant of Route 5
Reactant of Route 5
Heptanedioate
Reactant of Route 6
Heptanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.